4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H18N4O5S and its molecular weight is 402.43. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through multi-step reactions involving furan derivatives, oxadiazoles, and sulfonamides. Each step demands precise control over temperature, pH, and reagent concentrations to yield the desired product.
Industrial Production Methods: On an industrial scale, the compound is produced in bulk using automated systems that ensure consistent quality and high yield. These methods incorporate advanced reaction monitoring techniques to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution, each revealing different facets of its chemical reactivity.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions must be meticulously controlled to prevent side reactions.
Major Products Formed: Depending on the reagents and conditions, major products include oxidized derivatives, reduced forms, and substituted variants.
Scientific Research Applications
Chemistry: It serves as a versatile building block in the synthesis of more complex molecules.
Biology: Studies reveal its potential as a bioactive compound influencing cellular processes.
Medicine: Preliminary research suggests its applications in drug development, particularly in targeting specific molecular pathways.
Industry: Its unique structure makes it suitable for designing new materials with specialized properties.
Mechanism of Action
While similar compounds exist, 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide stands out due to its unique combination of furan, oxadiazole, and sulfonamide groups. These confer distinct reactivity and functional potential not found in other compounds.
Comparison with Similar Compounds
4-(3-(3-(thiazol-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide.
4-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide.
And that’s the story of 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide—a name that’s quite the mouthful, but a molecule that packs a punch.
Properties
IUPAC Name |
4-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-21(2)28(24,25)14-7-5-12(6-8-14)18(23)22-10-13(11-22)17-19-16(20-27-17)15-4-3-9-26-15/h3-9,13H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFRPLQGAFQCRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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